2-(Furan-3-ylformamido)propanoic acid
Description
Contextualization within Furan-Containing Organic Compounds Research
The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is a foundational scaffold in a vast number of biologically active compounds. ijabbr.comorientjchem.org Its electron-rich nature and aromaticity allow it to participate in various interactions with biological macromolecules like enzymes and receptors. ijabbr.com This has made furan and its derivatives a subject of intense research in medicinal chemistry, leading to the development of drugs across numerous therapeutic areas. utripoli.edu.lyorientjchem.org
Furan-containing compounds have demonstrated a remarkable breadth of pharmacological activities. ijabbr.comutripoli.edu.ly These include antimicrobial (antibacterial, antifungal), antiviral, anti-inflammatory, anticancer, and central nervous system activities (antidepressant, anticonvulsant). ijabbr.comutripoli.edu.lyorientjchem.org The furan nucleus is present in many commercially available drugs, where it often serves as a key pharmacophore or a bioisosteric replacement for other rings, such as a phenyl group, to modulate potency, selectivity, and pharmacokinetic properties. orientjchem.orgorientjchem.org The versatility of the furan scaffold allows for straightforward chemical modification, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies. ijabbr.com
| Compound Name | Primary Biological Activity/Application |
|---|---|
| Nitrofurantoin | Antibacterial agent used for urinary tract infections. orientjchem.org |
| Ranitidine | Histamine H2 receptor antagonist for treating stomach ulcers (use has been suspended in some regions). mdpi.com |
| Furosemide | Diuretic used to treat fluid build-up and high blood pressure. ijabbr.com |
| Remdesivir | Antiviral drug used in the treatment of viral infections. mdpi.com |
Significance of the Furan-3-ylformamido Structural Motif in Organic Chemistry
The structural motif of 2-(Furan-3-ylformamido)propanoic acid can be dissected into the furan ring, its point of attachment (position 3), and the formamido bridge. While electrophilic substitution on the furan ring typically favors the 2-position, compounds with substitution at the 3-position represent a distinct chemical space. ijabbr.com Furan-3-carboxylic acid and its derivatives are known starting materials in chemical synthesis, though they are explored less frequently than their 2-substituted counterparts. google.com
The amide linkage (formamido in this case) is central to the structure and function of peptides and proteins and is a common feature in many synthetic drugs. Furan-amides, or furamides, combine the properties of the furan ring with the structural rigidity and hydrogen-bonding capabilities of the amide group. This combination is actively explored in medicinal chemistry. For instance, studies on 2,5-disubstituted furan derivatives featuring a benzamide (B126) motif have shown promise in overcoming multidrug resistance in cancer cells. nih.gov The synthesis of functionalized furamide derivatives is an area of ongoing research, highlighting the utility of this structural combination. ijsrst.com The specific "formamido" group, derived from formic acid, is the simplest amide and its presence suggests a compact yet structurally significant linker between the furan heterocycle and the propanoic acid backbone.
Overview of Propanoic Acid Derivatives in Bioactive Molecule Design
Propanoic acid derivatives, particularly aryl propanoic acids, are one of the most important classes of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orghumanjournals.com This class includes well-known drugs like ibuprofen (B1674241) and ketoprofen, which function primarily by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins (B1171923) that mediate inflammation and pain. orientjchem.org
The biological activity of these compounds is not limited to anti-inflammatory effects; various derivatives have been investigated for antibacterial, anticonvulsant, and anticancer properties. humanjournals.comresearchgate.net The propanoic acid moiety is a crucial pharmacophore, and slight modifications to its structure can significantly alter the compound's biological activity and safety profile. humanjournals.com
Notably, this compound is a derivative of the amino acid alanine (B10760859) (2-aminopropanoic acid). glpbio.comnih.gov This distinguishes it from the classic arylpropanoic acid NSAIDs. Its structure as an N-acylated amino acid suggests that its biological behavior might be influenced by pathways related to peptide and amino acid metabolism and transport, opening up different potential applications compared to traditional propanoic acid drugs.
| Compound Name | Chemical Class | Primary Use |
|---|---|---|
| Ibuprofen | Arylpropanoic Acid | Anti-inflammatory, Analgesic. humanjournals.comresearchgate.net |
| Naproxen | Arylpropanoic Acid | Anti-inflammatory, Analgesic. |
| Ketoprofen | Arylpropanoic Acid | Anti-inflammatory, Analgesic. humanjournals.comresearchgate.net |
| Alanine | Amino Acid (2-Aminopropanoic acid) | Building block of proteins. glpbio.com |
Research Gaps and Objectives for this compound
Given the lack of specific studies on this compound, the primary research objective is to synthesize and characterize this molecule and to initiate preliminary investigations into its chemical and biological properties. The key research gaps can be categorized as follows.
There are no dedicated reports on the synthesis of this compound. A logical and unexplored pathway would be the acylation of L-alanine (or its ester derivative) with an activated form of furan-3-carboxylic acid, such as furan-3-carbonyl chloride. google.com This standard amide bond formation is a plausible and direct route. Investigating and optimizing this synthesis would be the first critical step. Alternative multi-component reaction strategies, which have been used to create other functionalized furamides, could also be explored to achieve efficient synthesis. ijsrst.com
The biological activity of this compound is entirely undetermined. Preclinical studies are needed to screen for potential therapeutic effects. Based on its structural motifs, hypotheses for biological testing include:
Antimicrobial Activity: Many furan derivatives exhibit potent antibacterial and antifungal properties. utripoli.edu.ly
Anti-inflammatory Activity: The propanoic acid core, while different from NSAIDs, warrants investigation into its effects on inflammatory pathways.
Anticancer Activity: Both furan and novel propanoic acid derivatives have been explored as anticancer agents. utripoli.edu.lymdpi.com Initial preclinical screening would involve in vitro assays to identify any significant biological effects, which would then guide more detailed mechanistic studies.
The compound this compound is a non-proteinogenic amino acid derivative. Such molecules are valuable as building blocks (synthons) in peptide synthesis to create modified peptides with novel structures and functions. numberanalytics.com The furan ring, in particular, can be used as a reactive handle for further chemical modifications. For example, furan-containing amino acids like 2-furyl-alanine can participate in Diels-Alder reactions or be used for photoactivated protein labeling. iris-biotech.de A key research objective would be to explore the potential of this compound as a synthon for creating complex molecules or as a chemical probe for studying biological systems.
Computational and Theoretical Insights into this compound Remain Largely Unexplored
Despite the growing interest in furan derivatives within medicinal and materials chemistry, dedicated computational and theoretical studies on the specific compound this compound are not extensively available in publicly accessible scientific literature. While computational methods like Density Functional Theory (DFT) are powerful tools for elucidating molecular structure, reactivity, and spectroscopic properties, their application to this particular molecule has not been a focused subject of published research.
Furthermore, theoretical investigations into simpler furan compounds, like 2-formylfuran and 3-formylfuran, have successfully predicted conformational preferences, rotational barriers, and vibrational spectra. researchgate.net These studies establish stable conformers and provide insights into the electronic effects of substituents on the furan ring. Theoretical analyses have also explored the interaction of the furan ring with catalysts, demonstrating its role as a potential electron donor that can interact with electrophilic species. mdpi.com
However, without direct computational analysis of this compound, specific data on its molecular geometry, electronic properties, and potential reactivity remain speculative. Such a study would be necessary to provide quantitative data, for example, on bond lengths and angles, Mulliken atomic charges, frontier molecular orbital energies (HOMO-LUMO gap), and the molecule's electrostatic potential surface. This information would be invaluable for understanding its chemical behavior and potential applications.
At present, the characterization of this compound is primarily based on its molecular formula, C8H9NO4, and molecular weight of 183.16 g/mol . scbt.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(furan-3-carbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5(8(11)12)9-7(10)6-2-3-13-4-6/h2-5H,1H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRQBMOHAAJSMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=COC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 2 Furan 3 Ylformamido Propanoic Acid
Retrosynthetic Analysis of the Furan-Propanoic Acid Amide Linkage
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify the key chemical bonds to be formed and to devise a logical forward synthetic plan.
Disconnection at the Amide Bond
The most logical and common retrosynthetic disconnection for 2-(furan-3-ylformamido)propanoic acid is at the amide C-N bond. This bond is typically formed in the final stages of the synthesis through a coupling reaction. This disconnection approach simplifies the molecule into two primary synthons, which correspond to readily available or easily synthesizable chemical building blocks.
The disconnection yields:
A furan-3-carbonyl synthon : This is represented by furan-3-carboxylic acid or its activated derivatives.
An alpha-amino acid synthon : This corresponds to L- or D-alanine (2-aminopropanoic acid).
This strategy is advantageous because it leverages the vast and well-documented chemistry of both furan (B31954) carboxylic acids and amino acids.
Furan-3-carboxaldehyde Precursors
The furan-3-carbonyl moiety is a key component of the target molecule. Furan-3-carboxylic acid is the direct precursor required for the amidation step. This carboxylic acid is most commonly prepared through the oxidation of furan-3-carboxaldehyde (also known as 3-furaldehyde). sigmaaldrich.comnih.gov Furan-3-carboxaldehyde is a commercially available starting material. sigmaaldrich.comnih.gov
The synthesis of furan rings and their derivatives can also be achieved through various other methods, although these are typically more complex than the simple oxidation of the corresponding aldehyde. These methods include cyclization reactions of 1,4-dicarbonyl compounds (the Paal-Knorr furan synthesis) and various metal-catalyzed coupling and cyclization strategies. numberanalytics.comorganic-chemistry.org For the purpose of synthesizing the target molecule, starting from furan-3-carboxaldehyde is the most direct route.
Table 1: Properties of Furan-3-carboxaldehyde
| Property | Value |
|---|---|
| IUPAC Name | furan-3-carbaldehyde nih.gov |
| Molecular Formula | C₅H₄O₂ sigmaaldrich.com |
| Molecular Weight | 96.08 g/mol sigmaaldrich.comnih.gov |
| CAS Number | 498-60-2 sigmaaldrich.com |
| Appearance | Liquid sigmaaldrich.com |
Alpha-Amino Acid Building Blocks
The propanoic acid portion of the target molecule is derived from the alpha-amino acid, alanine (B10760859). Alanine is one of the 20 proteinogenic amino acids and is readily available in both its L- and D-enantiomeric forms. researchgate.net Its simple, non-reactive methyl side chain makes it an ideal building block, minimizing the potential for side reactions during the amide coupling step. askfilo.com The presence of both a primary amine and a carboxylic acid group on the same molecule makes alanine a classic bifunctional building block in peptide synthesis. researchgate.netaskfilo.com
Classical Solution-Phase Synthetic Approaches
With the key building blocks identified as furan-3-carboxylic acid and alanine, the forward synthesis involves coupling these two molecules. This is typically achieved using solution-phase chemistry, which offers flexibility in terms of scale and reaction conditions.
Amidation Reactions Utilizing Carboxylic Acid Activation
The direct reaction between a carboxylic acid and an amine to form an amide is generally very slow and requires high temperatures, which can lead to racemization and degradation. Therefore, the carboxylic acid group of furan-3-carboxylic acid must first be "activated" to make it more electrophilic and susceptible to nucleophilic attack by the amino group of alanine. nih.gov This is the most common method for forming amide bonds in medicinal chemistry. nih.govrsc.org
Several classes of coupling reagents are widely used for this purpose:
Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included to suppress side reactions and minimize racemization.
Phosphonium (B103445) Salts : Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient coupling agents.
Uronium/Aminium Salts : Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most effective and commonly used coupling reagents, known for fast reaction times and high yields. nih.gov
The general procedure involves dissolving furan-3-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane (B109758) or dimethylformamide), adding the coupling reagent and any additives, and then introducing the protected alanine derivative.
Table 2: Comparison of Common Amide Coupling Reagents
| Reagent Class | Example(s) | Key Features | Byproducts |
|---|---|---|---|
| Carbodiimides | DCC, EDC | Cost-effective, widely used. | Dicyclohexylurea (DCU) is a precipitate; EDC byproducts are water-soluble. |
| Phosphonium Salts | BOP, PyBOP | High efficiency, low racemization. | Phosphoric acid derivatives. |
| Uronium/Aminium Salts | HBTU, HATU | Very fast, high yields, suitable for sterically hindered couplings. | Tetramethylurea. |
Protecting Group Strategies for Amino and Carboxyl Functionalities
For the synthesis of this compound, the most common strategy involves protecting the carboxyl group of alanine, typically as an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester). This leaves the amino group free to act as the nucleophile in the coupling reaction with activated furan-3-carboxylic acid. After the amide bond is formed, the ester protecting group is removed via hydrolysis (for methyl/ethyl esters) or hydrogenolysis (for benzyl esters) to yield the final carboxylic acid product.
Alternatively, the amino group of alanine could be protected (e.g., with a Boc or Fmoc group), leaving the carboxylic acid free for activation and coupling with a different amine. However, for the target molecule, protecting the carboxyl group is the more direct route.
Table 3: Common Protecting Groups for Alanine
| Functional Group | Protecting Group | Abbreviation | Introduction Method | Removal Conditions |
|---|---|---|---|---|
| Amino Group | tert-Butoxycarbonyl | Boc | Reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., trifluoroacetic acid, TFA) iris-biotech.de |
| Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc | Reaction with Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine (B6355638) in DMF) iris-biotech.decreative-peptides.com |
| Carboxyl Group | Methyl/Ethyl Ester | -Me / -Et | Fischer esterification (Alcohol, acid catalyst) | Base- or acid-catalyzed hydrolysis |
| Carboxyl Group | Benzyl Ester | -OBn | Reaction with benzyl alcohol | Catalytic hydrogenolysis (H₂, Pd/C) peptide.com |
| Carboxyl Group | tert-Butyl Ester | -OtBu | Reaction with isobutylene (B52900) | Acidolysis (e.g., TFA) iris-biotech.de |
The selection of orthogonal protecting groups—those that can be removed under different conditions—is a cornerstone of modern organic synthesis, allowing for the selective deprotection of one functional group while others remain intact. peptide.comjocpr.com
Optimization of Reaction Conditions and Yields
There is no available research data on the optimization of reaction conditions for the synthesis of this compound. Typically, the optimization of an amidation reaction would involve a systematic study of various parameters to maximize the yield and purity of the product. Key factors that would be investigated include the choice of coupling agents, solvents, reaction temperature, and stoichiometry of reactants.
Common coupling reagents used for amide bond formation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium salts such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and aminium salts like HATU. The selection of the appropriate reagent can be critical in achieving high yields and minimizing side reactions.
Similarly, the choice of solvent is crucial, with common options including dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile (B52724). The reaction temperature and time would also be optimized to ensure complete conversion without decomposition of the starting materials or product. Without experimental data, it is not possible to provide a data table or specific findings on the optimal conditions for the synthesis of this compound.
Stereoselective Synthesis of Enantiopure this compound
As this compound is a derivative of the chiral amino acid alanine, it can exist as two enantiomers, (S)-2-(furan-3-ylformamido)propanoic acid and (R)-2-(furan-3-ylformamido)propanoic acid. The synthesis of a single enantiomer, or enantiopure form, is often crucial for applications in pharmaceuticals and biological studies. However, no methods for the stereoselective synthesis of this specific compound have been reported. The following sections outline general strategies that could theoretically be applied.
Chiral Auxiliary Approaches
Chiral auxiliaries are chemical compounds that can be temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. In the context of amino acid synthesis, a chiral auxiliary could be attached to a precursor molecule to direct the formation of one enantiomer over the other. After the desired stereocenter is set, the auxiliary is removed. While this is a powerful technique in asymmetric synthesis, no studies have been published describing its application for the preparation of enantiopure this compound.
Asymmetric Catalysis in Propanoic Acid Formation
Asymmetric catalysis involves the use of a chiral catalyst to selectively produce one enantiomer of a product. This approach is highly efficient as a small amount of the catalyst can generate a large quantity of the desired enantiomer. For the synthesis of chiral amino acid derivatives, various asymmetric catalytic methods exist, such as asymmetric hydrogenation or alkylation. There is no documented application of asymmetric catalysis for the specific synthesis of this compound.
Enzymatic Resolution Techniques
Enzymatic resolution is a technique that utilizes the stereoselectivity of enzymes to separate a racemic mixture of a chiral compound. For N-acyl amino acids, enzymes such as acylases can selectively hydrolyze the N-acyl group from one enantiomer, allowing for the separation of the two forms. For example, a racemic mixture of N-formyl-alanine could potentially be resolved using an appropriate enzyme to yield one enantiomer of alanine and the unreacted N-formyl-alanine enantiomer. This resolved precursor could then be used to synthesize the target compound. However, no specific enzymatic resolution methods have been reported for this compound itself or its immediate precursors in this specific context.
Green Chemistry and Sustainable Synthesis Routes
Green chemistry principles focus on designing chemical processes that are environmentally benign. This includes using less hazardous solvents, reducing waste, and improving energy efficiency. While there is a strong drive towards developing greener methods for amide bond formation in general, no research has been published on sustainable synthesis routes specifically for this compound.
Solvent-Free Amidation Techniques
One approach in green chemistry is the use of solvent-free, or solid-state, reaction conditions. These methods can reduce the environmental impact associated with solvent use and disposal. Techniques such as ball milling or heating a mixture of the carboxylic acid and amine in the absence of a solvent have been explored for amide synthesis. While these are promising general strategies, their applicability and effectiveness for the synthesis of this compound have not been investigated.
Biocatalytic Synthesis Pathways
The formation of the amide bond in this compound from furan-3-carboxylic acid and L-alanine represents a key synthetic step that can be achieved using biocatalytic methods. These enzymatic approaches offer a green and highly selective alternative to traditional chemical synthesis, often proceeding under mild conditions with minimal byproduct formation.
Hydrolases, particularly lipases and proteases, are widely used for N-acyl amino acid synthesis. These ATP-independent enzymes can catalyze amide bond formation by relying on the transient activation of the carboxylic acid via an acyl-enzyme intermediate. In this mechanism, a nucleophilic residue (typically serine) in the enzyme's active site attacks the carbonyl carbon of furan-3-carboxylic acid, forming a covalent intermediate and releasing a water molecule. Subsequently, the amino group of alanine attacks this activated acyl-enzyme complex, leading to the formation of the desired amide product and regeneration of the enzyme.
Another class of enzymes, acyl-adenylating enzymes or N-acyl amino acid synthases (NAS), provides an ATP-dependent pathway. These enzymes activate the carboxylic acid by forming an acyl-adenylate intermediate from ATP, which is then susceptible to nucleophilic attack by the amino acid.
The choice of enzyme and reaction conditions is critical for optimizing yield and selectivity. Immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), are particularly favored as they offer enhanced stability and facilitate easier product purification. The reaction medium can also be manipulated; for instance, using glycerol-water systems or green solvents like cyclopentyl methyl ether can improve substrate solubility and shift the reaction equilibrium toward synthesis.
| Enzyme Class | Catalyst Example | Mechanism of Action | Key Advantages |
| Hydrolases (Lipases) | Candida antarctica Lipase B (CALB) | ATP-Independent: Forms an acyl-enzyme intermediate which is then attacked by the amine. | High stability (especially when immobilized), broad substrate scope, operates in non-aqueous or low-water systems. |
| Hydrolases (Acylases) | Acylase I from porcine kidney | ATP-Independent: Catalyzes the reverse hydrolysis reaction to form the amide bond. | Effective for synthesizing N-acyl-L-amino acids. |
| Acyl-Adenylating Enzymes | N-acyl amino acid synthases (NAS) | ATP-Dependent: Activates the carboxylic acid as an acyl-adenylate intermediate. | High energy intermediate drives the reaction to completion. |
Microwave-Assisted Organic Synthesis (MAOS) Applications
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology for accelerating amide bond formation, significantly reducing reaction times from hours to minutes. The direct coupling of furan-3-carboxylic acid and alanine (or its ester derivative) can be efficiently achieved under microwave irradiation.
One MAOS approach involves the use of standard coupling reagents, which are also employed in conventional synthesis. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, facilitating rapid amide formation in a microwave reactor. Another effective coupling system for furan-containing amides is the combination of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT/NMM/TsO⁻).
Furthermore, solvent-free MAOS protocols represent a greener alternative. These methods involve mixing the carboxylic acid, the amine, and a catalyst, then exposing the mixture to microwave radiation. Ceric ammonium (B1175870) nitrate (B79036) (CAN) has been identified as an effective catalyst for the direct amidation of carboxylic acids and amines under these conditions. This highly efficient, solvent-free method simplifies product isolation and minimizes chemical waste.
| Method | Reagents/Catalyst | Solvent | Typical Conditions | Advantages |
| Coupling Reagent Mediated | Furan-3-carboxylic acid, Alanine ester, EDC or DMT/NMM/TsO⁻ | Dichloromethane (DCM) or Acetonitrile (MeCN) | 50-150 °C, 5-30 min | Rapid synthesis, high yields, compatible with various coupling agents. nih.gov |
| Direct Catalytic Amidation | Furan-3-carboxylic acid, Alanine, Ceric Ammonium Nitrate (CAN) (2 mol%) | Solvent-free | 160–165 °C, 1-2 hours | Green chemistry approach, no solvent required, simple workup, rapid reaction. chemicalbook.comrsc.orgquora.com |
Parallel Synthesis and High-Throughput Approaches
The synthesis of libraries of compounds based on the this compound scaffold requires high-throughput and parallel synthesis techniques. These methodologies enable the rapid generation of numerous analogs for structure-activity relationship (SAR) studies.
Automated parallel synthesizers offer a robust platform for this purpose. One such approach utilizes pre-packaged capsules containing all necessary reagents for amide coupling and subsequent purification. For the synthesis of the target molecule, furan-3-carboxylic acid and alanine would be manually added to a reaction vial, and a capsule containing a solid-supported carbodiimide (B86325) (Si-DCC), an activator like Oxyma Pure, and scavenger resins would be used. The entire reaction and purification sequence is then performed automatically, allowing for the parallel synthesis of an entire library in a 96-well plate format.
Another efficient method for parallel library synthesis is the neat (solvent-free) reaction of carboxylic acid esters with amines. In this strategy, methyl furan-3-carboxylate would be reacted with an excess of various amino acid esters by heating in sealed micro-reaction vessels. This method is particularly effective for primary and secondary aliphatic amines and allows for a simple work-up, often involving filtration through an ion-exchange resin to remove excess amine, yielding pure amides.
| Approach | Key Reagents | Format | Throughput | Work-up |
| Automated Capsule-Based Synthesis | Si-DCC, Oxyma Pure, Supported Carbonate, SCX Resin | 96-well plates | High (96 reactions in parallel) | Automated resin-based purification. |
| Neat Ester-Amine Reaction | Methyl furan-3-carboxylate, Amino acid esters | Sealed micro-reaction vessels | Moderate to High | Filtration through ion-exchange resin. |
Synthesis of Analogs and Derivatives of this compound
Structural modification of this compound is essential for optimizing its biological or material properties. Derivatization can be targeted at three key positions: the carboxylic acid moiety, the furan ring system, and the amino acid side chain.
The carboxylic acid group is a prime site for modification.
Esterification: The carboxyl group can be readily converted to an ester via Fischer esterification. This involves reacting the parent compound with an alcohol (e.g., methanol, ethanol, benzyl alcohol) under acidic catalysis (e.g., H₂SO₄ or HCl) with heating. This reaction is reversible and driven to completion by using an excess of the alcohol or by removing the water byproduct.
Amidation: To generate secondary amides, the carboxylic acid can be coupled with a primary or secondary amine. This transformation requires the use of a coupling reagent to activate the carboxyl group. Common reagents include carbodiimides (e.g., DCC, EDC) often used with additives like 1-hydroxybenzotriazole (HOBt), or more modern phosphonium (e.g., PyAOP) and uronium (e.g., HBTU) based reagents. Boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃), also facilitate direct amidation under mild conditions with minimal racemization.
| Transformation | Reagents | Product Type | Key Features |
| Esterification | R-OH (Alcohol), H⁺ (e.g., H₂SO₄) | Ester (-COOR) | Classic Fischer esterification; requires acid catalyst and heat. |
| Amidation | R₂NH (Amine), Coupling Agent (e.g., HBTU, PyAOP, B(OCH₂CF₃)₃) | Amide (-CONR₂) | High yields, mild conditions, broad scope of amines, low racemization. |
The furan ring is susceptible to electrophilic aromatic substitution, primarily at the C2 and C5 positions, which are electronically activated by the oxygen heteroatom. The existing 3-carboxamide substituent is an electron-withdrawing group, which deactivates the ring; however, the powerful directing effect of the furan oxygen still favors substitution at the available α-positions (C2 and C5). Due to the sensitivity of the furan ring to strong acids, which can cause polymerization or ring-opening, mild reaction conditions are imperative.
Nitration: Direct nitration using concentrated nitric acid is too harsh. A milder and more effective method involves using acetyl nitrate, generated in situ from nitric acid and acetic anhydride. This reagent can introduce a nitro group at the C2 or C5 position. google.comsemanticscholar.orgquimicaorganica.orgresearchgate.net
Halogenation: Bromination and chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under non-acidic conditions to yield 2-halo or 5-halo derivatives.
Friedel-Crafts Acylation: Classical Friedel-Crafts conditions using strong Lewis acids like AlCl₃ often fail with furan. Milder catalysts, such as boron trifluoride etherate (BF₃·OEt₂) or heterogeneous catalysts like aluminum dodecatungstophosphate, are required to introduce acyl groups onto the ring, again favoring the C2/C5 positions. researchgate.netstackexchange.com
| Reaction | Reagent | Position of Substitution | Conditions |
| Nitration | HNO₃ / Acetic Anhydride | C2 and/or C5 | Mild, low temperature to prevent ring degradation. |
| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | C2 and/or C5 | Non-acidic, often initiated by light or a radical initiator. |
| Friedel-Crafts Acylation | Acyl chloride / BF₃·OEt₂ | C2 and/or C5 | Milder Lewis acid catalyst required to avoid polymerization. |
Modifying the methyl side chain of the alanine residue post-synthesis is chemically challenging. A more practical and versatile strategy is to introduce diversity by using different amino acid precursors during the initial amide bond formation with furan-3-carboxylic acid. By replacing alanine with other natural or unnatural amino acids, a wide array of analogs with varying side chain functionalities can be synthesized.
This approach leverages the robustness of the amide coupling methodologies described previously (e.g., using EDC, HBTU, or MAOS). A library of analogs can be generated by coupling furan-3-carboxylic acid with various amino acid esters, such as those derived from valine (isopropyl side chain), leucine (B10760876) (isobutyl side chain), phenylalanine (benzyl side chain), or methionine (thioether side chain). This strategy allows for systematic exploration of the steric and electronic requirements of the side chain for any potential biological activity.
| Amino Acid Precursor | Resulting Side Chain (R) | Chemical Property of Side Chain |
| Alanine (Ala) | -CH₃ | Small, nonpolar |
| Valine (Val) | -CH(CH₃)₂ | Bulky, aliphatic, hydrophobic |
| Leucine (Leu) | -CH₂CH(CH₃)₂ | Aliphatic, hydrophobic |
| Phenylalanine (Phe) | -CH₂-Ph | Aromatic, hydrophobic |
| Methionine (Met) | -(CH₂)₂SCH₃ | Thioether-containing, flexible |
| Aspartic Acid (Asp) | -CH₂COOH | Acidic, hydrophilic |
Advanced Structural Elucidation and Conformational Analysis
High-Resolution Spectroscopic Characterization
Spectroscopic techniques are fundamental to understanding the molecular structure, bonding, and chiral nature of 2-(Furan-3-ylformamido)propanoic acid.
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei such as ¹H and ¹³C, providing detailed information about molecular structure and connectivity.
While standard 1D NMR provides initial data, 2D NMR techniques are essential for the unambiguous assignment of all proton and carbon signals and for establishing the detailed connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For this compound, COSY would show correlations between the propanoic acid's α-proton and the methyl protons, as well as couplings between the protons on the furan (B31954) ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for the furan ring, the methyl group, and the α-carbon of the propanoic acid moiety based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is vital for determining the molecule's preferred conformation and stereochemistry. It could reveal spatial relationships between the furan ring protons and the side chain, providing insight into the rotational orientation around the amide bond.
Currently, specific 2D NMR experimental data sets for this compound are not available in published literature. The following table illustrates the expected correlations that would be observed.
| Technique | Correlated Protons/Carbons | Information Gained |
|---|---|---|
| COSY | Hα ↔ H(CH₃); H2' ↔ H4'; H4' ↔ H5' | Confirms proton connectivity in the propanoic acid side chain and furan ring. |
| HSQC | Hα/Cα; H(CH₃)/C(CH₃); H2'/C2'; H4'/C4'; H5'/C5' | Assigns carbon signals directly attached to protons. |
| HMBC | NH ↔ C=O (amide), C3' (furan); H2' ↔ C=O (amide), C4' | Establishes the connectivity across the amide bond and within the furan ring system. |
| NOESY | H2' ↔ NH; Hα ↔ NH | Provides insights into the spatial arrangement and preferred conformation around the amide bond. |
In the solid state, molecules can pack into different crystalline forms known as polymorphs. Solid-state NMR (ssNMR) can distinguish between these forms because the chemical shifts of carbon and other nuclei are sensitive to the local molecular environment and packing. If this compound were found to exist in multiple crystalline forms, ssNMR would be a key technique for their characterization. However, there are no published studies on the solid-state structure or polymorphism of this compound.
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is particularly sensitive to polar bonds. For this compound, characteristic absorption bands would be expected for the carboxylic acid O-H stretch (a broad band around 3000 cm⁻¹), the N-H stretch of the amide (around 3300 cm⁻¹), two distinct C=O stretches (for the carboxylic acid and the amide, typically in the 1650-1750 cm⁻¹ region), and C-O and C-N stretches.
Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is more sensitive to non-polar bonds and symmetric vibrations. It would be useful for identifying vibrations of the furan ring's C=C and C-H bonds.
Specific FT-IR and Raman spectra for this compound have not been found in the reviewed literature. The table below presents expected vibrational frequencies based on typical values for its constituent functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching | ~2500-3300 (broad) | FT-IR |
| N-H (Amide) | Stretching | ~3250-3350 | FT-IR, Raman |
| C=O (Carboxylic Acid) | Stretching | ~1700-1725 | FT-IR, Raman |
| C=O (Amide I) | Stretching | ~1640-1680 | FT-IR, Raman |
| N-H (Amide II) | Bending | ~1520-1570 | FT-IR |
| C=C (Furan Ring) | Stretching | ~1500-1600 | Raman, FT-IR |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Single-Crystal X-ray Diffraction Studies
The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. For this compound, an X-ray crystal structure would unambiguously confirm its atomic connectivity and absolute stereochemistry. Furthermore, it would reveal detailed information about the molecule's conformation in the solid state and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. A search of crystallographic databases indicates that the single-crystal X-ray structure for this compound has not yet been determined.
Should a crystal structure be determined, the data would be presented in a standardized format, as illustrated in the hypothetical table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₉NO₄ |
| Formula Weight | 183.16 |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a, b, c (Å) | Hypothetical values |
| α, β, γ (°) | Hypothetical values |
| Volume (ų) | Hypothetical value |
| Z | e.g., 4 |
| R-factor (%) | Hypothetical value |
Determination of Absolute Configuration
The absolute configuration of a chiral center, which in this compound is the carbon atom of the propanoic acid backbone bonded to the formamido group, dictates its stereochemical identity as either (R) or (S). The definitive method for determining this is single-crystal X-ray crystallography. This technique would not only confirm the connectivity of the atoms but also their spatial orientation, allowing for the unambiguous assignment of the stereocenter.
Polymorphism and Solid-State Conformers
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. It is plausible that this compound could exhibit polymorphism, arising from different arrangements of the molecules in the crystal lattice or the presence of different solid-state conformers. These conformers would represent distinct rotational isomers (rotamers) that are "frozen" in the solid state.
Conformational Analysis and Dynamics
The flexibility of the single bonds in this compound allows it to adopt various conformations in solution. The study of these conformations and the energy barriers between them is crucial for understanding its behavior in a dynamic environment.
Experimental Conformational Analysis (e.g., Variable Temperature NMR)
Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful tool for investigating conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in the signals that can be attributed to the interconversion between different conformers. At low temperatures, this interconversion may be slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature is raised, the rate of interconversion increases, leading to the coalescence of these signals. Analysis of this data can provide information on the relative populations of the conformers and the energy barriers to rotation.
Computational Conformational Search Methodologies
Computational chemistry offers a complementary approach to experimental studies for exploring the conformational landscape of a molecule. A systematic conformational search can be performed using molecular mechanics or quantum mechanical methods to identify all possible low-energy conformers. These calculations can provide valuable insights into the relative stabilities of different conformations and the geometries of the transition states that separate them. For a molecule like this compound, key dihedral angles to be investigated would include those around the C-N amide bond and the single bonds of the propanoic acid backbone.
The following table summarizes the types of data that would be generated from such computational studies:
| Dihedral Angle | Description | Predicted Low-Energy Conformations |
| ω (Cα-C'-N-H) | Amide bond torsion | Typically near 180° (trans) or 0° (cis) |
| φ (C'-N-Cα-Cβ) | Rotation around the N-Cα bond | Multiple minima expected |
| ψ (N-Cα-Cβ-Cγ) | Rotation around the Cα-Cβ bond | Multiple minima expected |
Quantum Chemical Calculations
Quantum chemical calculations, typically employing Density Functional Theory (DFT) or other ab initio methods, would be instrumental in elucidating the electronic and structural properties of this compound.
A fundamental aspect of understanding a molecule's reactivity and electronic properties lies in the analysis of its molecular orbitals. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive. The spatial distribution of these frontier orbitals would also be visualized to predict sites susceptible to electrophilic and nucleophilic attack.
Hypothetical Data Table for Molecular Orbital Analysis
| Parameter | Hypothetical Value (Hartree) | Hypothetical Value (eV) | Description |
|---|---|---|---|
| HOMO Energy | -0.25 | -6.80 | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |
| LUMO Energy | -0.05 | -1.36 | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |
Quantum chemical calculations are highly effective in predicting spectroscopic signatures, which are invaluable for the identification and characterization of compounds.
NMR (Nuclear Magnetic Resonance): Theoretical calculations of ¹H and ¹³C NMR chemical shifts would provide a predicted spectrum that could be compared with experimental data to confirm the molecular structure.
IR (Infrared): The vibrational frequencies and their corresponding intensities would be calculated to predict the IR spectrum. This allows for the identification of characteristic functional groups, such as the C=O stretching of the amide and carboxylic acid, N-H bending, and the vibrations associated with the furan ring.
UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations would be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, providing insight into the molecule's chromophores.
Hypothetical Data Table for Predicted Spectroscopic Data
| Spectroscopy | Key Predicted Peak/Shift | Functional Group Assignment |
|---|---|---|
| ¹H NMR | δ 7.0-8.0 ppm | Protons on the furan ring |
| ¹³C NMR | δ 160-175 ppm | Carbonyl carbons (amide and carboxylic acid) |
| IR | ~1680 cm⁻¹ | C=O stretching (amide) |
| IR | ~1720 cm⁻¹ | C=O stretching (carboxylic acid) |
Computational chemistry can be employed to model the reaction pathways for the synthesis of this compound. By calculating the energies of reactants, transition states, and products, a detailed energy profile of the reaction can be constructed. This would allow for the determination of activation energies and reaction thermodynamics, providing a deeper understanding of the reaction mechanism and helping to optimize reaction conditions.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations would be used to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment.
A molecule like this compound possesses several rotatable bonds, leading to a landscape of possible conformations. MD simulations would explore this conformational space by simulating the molecule's movements over a period of time. This analysis would reveal the most stable (lowest energy) conformations and the energy barriers between them, which is crucial for understanding its biological activity and physical properties.
Computational Insights into this compound: A Theoretical and Cheminformatics Analysis
Introduction
While comprehensive experimental data on the biochemical properties of this compound are not extensively documented in publicly accessible literature, modern computational chemistry provides powerful tools to predict its behavior and potential as a bioactive molecule. The furan ring system is a recognized pharmacophore present in numerous natural and synthetic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ijabbr.comresearchgate.netsemanticscholar.orgnih.gov This article explores the theoretical and computational aspects of this compound, focusing on predictive modeling techniques used in the preclinical stages of drug discovery to assess its potential interactions with biological systems. nih.govfrontiersin.orgnih.gov
Preclinical Biological Activity and Mechanistic Investigations in Vitro and in Silico
Target Identification and Validation through Mechanistic Studies
Enzyme Inhibition and Activation Assays (In Vitro Kinetics)
There is no specific data from enzyme inhibition or activation assays for 2-(Furan-3-ylformamido)propanoic acid. However, a structurally similar compound, 2-(2-methylfuran-3-carboxamido)-3-phenylpropanoic acid, has been identified as a potential inhibitor of Cytochrome P450 26A1 (CYP26A1). nih.gov This enzyme is responsible for the metabolism of all-trans retinoic acid (ATRA). Inhibition of CYP26A1 by this related compound was shown to enhance ATRA-induced differentiation in human acute promyelocytic leukemia NB4 cells. nih.gov This suggests that furan-carboxamide-amino acid scaffolds could be explored for their potential as enzyme inhibitors in cancer therapy.
Receptor Binding Studies (In Vitro)
Direct receptor binding studies for this compound are not available. However, research on related furan-containing amino acid derivatives has shown engagement with neuronal receptors. For instance, a series of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivatives were developed as agonists for the glycine (B1666218) site of the N-Methyl-D-aspartate (NMDA) receptor. nih.govfrontiersin.org These compounds displayed varying levels of activity and selectivity across different NMDA receptor subtypes (GluN1/2A-D), indicating that the furan-carboxamide backbone can be a key pharmacophore for interacting with ionotropic glutamate (B1630785) receptors. nih.govfrontiersin.org
Cell-Based Assays for Pathway Modulation (Non-Clinical Phenotypes)
While no cell-based assay results are published for this compound, studies on analogous compounds provide insights into potential cellular activities. As mentioned, a furan-carboxamide derivative enhanced ATRA-induced differentiation in leukemia cells. nih.gov Furthermore, various furan (B31954) derivatives have demonstrated a wide range of effects in cell-based assays, including antimicrobial and anticancer activities. For example, certain 3-aryl-3-(furan-2-yl)propanoic acid derivatives have been shown to suppress the growth of Candida albicans, Escherichia coli, and Staphylococcus aureus. nih.govmdpi.comresearchgate.net This broad bioactivity underscores the potential of the furan scaffold in modulating cellular pathways. ijabbr.comorientjchem.org
Structure-Activity Relationship (SAR) Studies for Biological Function
The analysis of structure-activity relationships (SAR) for compounds related to this compound highlights the critical roles of its core components.
Contribution of the Furan Ring to Bioactivity
The furan ring is a versatile scaffold in medicinal chemistry, recognized for its ability to participate in various biological interactions. ijabbr.comijabbr.com Its electron-rich nature allows for engagement in electronic interactions with biological targets like enzymes and receptors. ijabbr.com The aromaticity of the furan ring can contribute to the metabolic stability and bioavailability of a compound. ijabbr.com
In SAR studies of related compounds, the furan ring has been shown to be crucial for activity. For example, in the context of NMDA receptor agonists, furan-containing amino acid derivatives demonstrated potent and subtype-selective activity. frontiersin.org The substitution pattern on the furan ring is also a key determinant of biological effect. Studies on other heterocyclic compounds show that the position and nature of substituents can dramatically influence antifungal activity, with electron-withdrawing groups sometimes enhancing the effect. mdpi.com Furan fatty acids have also been noted for their antioxidant and anti-inflammatory properties, with the furan moiety acting as a scavenger of reactive oxygen species. nih.govnih.gov
Role of the Amide Linkage in Molecular Recognition
The amide linkage is a fundamental functional group in biological chemistry, known for its ability to form hydrogen bonds, which are critical for molecular recognition at the active sites of proteins. The hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the amide bond allow it to anchor ligands to their biological targets.
In the case of NMDA receptor agonists, the amide linkage in (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivatives is essential for binding to the glycine site of the GluN1 subunit. frontiersin.org SAR studies on anticancer benzofuran (B130515) derivatives have also highlighted that an N-phenethyl carboxamide group significantly enhances antiproliferative activity. nih.gov Furthermore, researchers have explored bioisosteric replacements for the amide group, such as the triazole ring, to modulate agonist activity at NMDA receptors, underscoring the linker's importance in defining the pharmacological profile. nih.govfrontiersin.org
Influence of the Propanoic Acid Moiety on Interactions
In the context of antimicrobial activity, the propanoic acid moiety can contribute directly to the mechanism of action. Propionic acid and its derivatives are known to exert antimicrobial effects by disrupting the normal physiology of microbes. One proposed mechanism is the ability of the undissociated, lipid-soluble form of the acid to penetrate microbial cell membranes. Once inside the cell, where the pH is typically neutral or slightly alkaline, the acid dissociates, lowering the internal pH and inhibiting essential metabolic pathways.
Furthermore, the carboxyl group can form hydrogen bonds and ionic interactions with biological targets, such as the active sites of enzymes or receptors, potentially enhancing the binding affinity and efficacy of the entire molecule. Studies on various propanoic acid derivatives have demonstrated that this moiety is crucial for their observed biological effects, which range from antimicrobial to anti-inflammatory activities. mdpi.comresearchgate.net
Antimicrobial and Antifungal Activity (In Vitro Screening)
The furan scaffold is a core component of many compounds with established biological activities, including antimicrobial and antifungal properties. ijabbr.comnih.gov Research into furan-2-carboxamides, which are structurally related to the target compound, has identified their potential as antibiofilm agents against pathogens like Pseudomonas aeruginosa. nih.gov While direct screening data for this compound is not available, studies on its isomers and related derivatives, such as 3-aryl-3-(furan-2-yl)propanoic acids, provide valuable insights. These related compounds have demonstrated inhibitory activity against both bacteria and fungi. nih.govresearchgate.net
Specifically, certain 3-aryl-3-(furan-2-yl)propanoic acid derivatives have been shown to suppress the growth of Escherichia coli, Staphylococcus aureus, and the yeast-like fungus Candida albicans in in vitro assays. nih.gov
Minimum Inhibitory Concentration (MIC) Determination
Minimum Inhibitory Concentration (MIC) is a key metric for quantifying the potency of a potential antimicrobial agent. Although MIC values for this compound have not been reported, data from closely related furan-propanoic acid derivatives illustrate the potential efficacy of this chemical class.
For instance, studies on a series of 3-aryl-3-(furan-2-yl)propanoic acid derivatives have established their MIC values against several microbial strains. This data suggests that the furan-propanoic acid scaffold is a promising backbone for the development of new antimicrobial agents.
Table 1: Illustrative MIC Values for Related Furan-Propanoic Acid Derivatives (Note: The following data is for 3-aryl-3-(furan-2-yl)propanoic acid derivatives, not this compound)
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | 64 | nih.gov |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | 128 | nih.gov |
| 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | Escherichia coli | 64 | ijabbr.com |
Mechanism of Action Studies in Microbial Systems
The potential antimicrobial mechanism of this compound can be hypothesized by considering its constituent parts. The furan ring is an electron-rich heterocycle that can participate in various interactions. In some furan derivatives, the protonated forms are considered the reactive electrophilic species that engage with biological targets. researchgate.net
The furan-carboxamide structure itself has been implicated in anti-quorum sensing activity, which disrupts bacterial communication and virulence factor production. nih.gov This suggests a mechanism that goes beyond simple growth inhibition to interfere with pathogenicity. The propanoic acid moiety, as previously discussed, likely contributes by disrupting intracellular pH homeostasis and interfering with microbial metabolism.
Antiparasitic Activity (In Vitro Screening)
The furan nucleus is a well-established pharmacophore in antiparasitic drug discovery. A notable example is Nifurtimox, a nitrofuran derivative used in the treatment of Chagas disease. The presence of the furan ring in this compound suggests that it could be a candidate for screening against various parasites. researchgate.net However, at present, there are no published in vitro studies evaluating the specific antiparasitic activity of this compound.
Antiviral Activity (In Vitro Screening)
Similarly to its role in antiparasitic agents, the furan ring is a key structural element in several important antiviral drugs. ijabbr.com Compounds like Ribavirin, and more recently Remdesivir and Molnupiravir, incorporate furan or related tetrahydrofuran (B95107) rings. researchgate.net These drugs function through diverse mechanisms, including the inhibition of viral RNA polymerase. The inclusion of the furan scaffold in this compound provides a rationale for its investigation as a potential antiviral agent. Nevertheless, no specific in vitro screening data against any viruses have been reported for this compound.
Investigation of Autophagy Modulation (In Vitro)
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and proteins. There is growing interest in identifying small molecules that can modulate this pathway for therapeutic purposes.
While furan derivatives are being explored for their effects on cellular processes like apoptosis and autophagy, the propanoic acid moiety of the target compound is particularly relevant here. Studies have demonstrated that propionic acid can influence the switch between apoptosis and autophagy. This suggests that this compound, by virtue of its propanoic acid tail, may possess the ability to modulate autophagy. In vitro investigation would be necessary to confirm this potential activity and elucidate the specific pathways involved.
Apoptosis Induction in Cancer Cell Lines (In Vitro Mechanistic Studies)
No research findings detailing the ability of This compound to induce apoptosis in cancer cell lines have been documented in the reviewed literature. Therefore, no data on its mechanistic pathways, such as caspase activation, mitochondrial membrane potential disruption, or effects on apoptosis-related proteins, can be provided.
Interaction with Nucleic Acids (In Vitro Binding Studies)
There is no available information from in vitro binding studies concerning the interaction of This compound with nucleic acids such as DNA or RNA. As a result, details regarding its binding affinity, binding mode, or any potential for intercalation or groove binding are not available.
Applications As a Chemical Probe or Building Block in Advanced Research
Incorporation into Peptidomimetics and Constrained Peptides
The modification of peptides with unnatural amino acids is a powerful strategy to develop peptidomimetics with enhanced stability, receptor affinity, and specific conformational properties. The incorporation of furan-containing moieties, such as the one found in 2-(Furan-3-ylformamido)propanoic acid, is of particular interest for modulating peptide structure and function.
The integration of furan (B31954) rings into peptide backbones can be achieved through the synthesis of furan-amino acid analogues. These building blocks are typically designed to be compatible with standard solid-phase peptide synthesis (SPPS) protocols. For instance, chiral furan amino acid analogues can be transformed into stable Fmoc-activated derivatives, which allows for their direct incorporation into growing peptide chains on a resin support. researchgate.net This methodology enables the precise placement of the furan moiety at specific positions within a peptide sequence.
The synthesis of these furan-containing building blocks can start from readily available precursors, including sugars, which can be used to produce enantiomerically pure furan-amino acid analogues. researchgate.net The general synthetic approach involves creating an amino acid derivative where the side chain is a furan ring, which can then be coupled with other amino acids. This strategy has been successfully used to prepare a variety of furan-conjugated peptides.
The geometry of the furan ring and the nature of the amide bond it forms significantly influence the local conformation of the peptide backbone. The furan-amide system introduces a degree of rigidity that can constrain the torsional angles of the peptide chain, leading to more defined secondary structures. This conformational restriction is crucial for designing peptides that can adopt specific shapes required for binding to biological targets like receptors or enzymes.
Utilization in Supramolecular Chemistry
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The structural features of this compound make it an interesting candidate for constructing well-defined supramolecular assemblies.
The self-assembly of molecules is driven by a combination of non-covalent forces, including hydrogen bonding, π-π stacking, and van der Waals interactions. nih.gov Furan-carboxamide compounds are capable of forming organized supramolecular structures through these interactions. scispace.com The amide group is a potent hydrogen bond donor and acceptor, facilitating the formation of linear or sheet-like assemblies.
| Interaction Type | Description | Role in Furan-Amide Assembly |
|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (e.g., N, O) and another nearby electronegative atom. | Primary driving force for forming defined chains and sheets via N-H···O=C interactions between amide groups. |
| π-π Stacking | Non-covalent interaction between aromatic rings. Can be face-to-face or edge-to-face. | Stabilizes the assembly by aligning the furan rings of adjacent molecules, contributing to the overall packing efficiency. |
| CH-π Interactions | A weak hydrogen bond between a soft acid (C-H) and a π-base (the furan ring). | Contributes significantly to the molecular recognition and stabilization of the furan ring within cavities or between layers. nih.gov |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Provide general, non-directional stabilization to the assembled structure. |
The furan ring can act as a guest that binds within the cavities of larger host molecules. The molecular recognition of furanic compounds is governed by a variety of non-covalent interactions. nih.gov Research using porous supramolecular crystals has allowed for the direct visualization of how furan derivatives are recognized. nih.gov
Key interactions include not only hydrogen bonds involving polar substituents but also weaker interactions involving the furan ring itself, such as CH-π and π-π interactions. nih.gov The electron-rich furan ring can interact favorably with electron-deficient cavities or with metal centers in coordination cages. The propanoic acid portion of the molecule offers a handle for further derivatization, allowing for its attachment to other systems or surfaces, making it a useful probe for studying host-guest phenomena.
Development of Chiral Catalysts or Ligands
Chiral molecules derived from amino acids are fundamental building blocks in asymmetric catalysis, where they are used to create ligands that can control the stereochemical outcome of a chemical reaction. The development of facile methods for synthesizing substituted chiral furans is an important goal in organic chemistry, as these structures can serve as potent intermediates or components of catalysts. researchgate.net
A molecule like this compound, which possesses a defined stereocenter, is a prime candidate for development into a chiral ligand. The furan ring can coordinate to a metal center, while the chiral backbone induces a stereoselective environment around the metal. Such ligands are crucial for synthesizing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. For example, the catalytic asymmetric synthesis of complex molecules like furan-indole compounds has been achieved with high yields and excellent stereoselectivities using organocatalytic strategies. researchgate.netnih.gov Furan-containing amino acid derivatives can be incorporated into more complex ligand frameworks for a range of metal-catalyzed reactions, including hydrogenations and cross-coupling reactions. rsc.org
| Catalytic Application Area | Potential Role of Furan-Amide Scaffolds | Example Reaction Type |
|---|---|---|
| Asymmetric Hydrogenation | As a component of a multidentate ligand (e.g., P,N-ligand) where the furan's oxygen and amide's nitrogen/oxygen can coordinate to a metal like Ruthenium or Rhodium. | Enantioselective reduction of ketones or imines. |
| Cross-Coupling Reactions | Formation of chiral phosphine (B1218219) ligands where the furan-amino acid backbone provides the chiral environment for a Palladium or Nickel catalyst. | Suzuki, Heck, or Sonogashira couplings to form C-C bonds. acs.org |
| Lewis Acid Catalysis | The furan-amide structure can be coordinated to a Lewis acidic metal (e.g., Copper, Zinc), creating a chiral environment for reactions like Diels-Alder or Friedel-Crafts. | Enantioselective cycloadditions or alkylations. researchgate.net |
| Organocatalysis | The carboxylic acid or amide can act as a hydrogen-bond donor or Brønsted acid, while the chiral center directs the stereochemistry of the reaction. | Michael additions or aldol (B89426) reactions. researchgate.net |
Asymmetric Induction in Organic Transformations
Asymmetric induction is the process where a chiral feature in a substrate, reagent, or catalyst influences a chemical reaction to preferentially form one enantiomer or diastereoisomer over another. Chiral amino acids and their derivatives are fundamental building blocks in this field, often employed as catalysts or ligands. nih.govfrontiersin.orgresearchgate.netnih.gov
While specific studies detailing the use of this compound in asymmetric induction are not prevalent, its molecular architecture suggests significant potential. The molecule possesses a stereocenter at the alpha-carbon of the propanoic acid chain. This inherent chirality, combined with the coordinating atoms of the amide and carboxylate groups, allows it to function as a chiral ligand for a metal catalyst. In such a metal complex, the stereocenter can create a chiral environment that directs the approach of reactants, leading to the selective formation of a specific stereoisomer in a catalyzed reaction. researchgate.net The design of catalysts derived from chiral aldehydes and amino acid esters has been a successful strategy for controlling the stereochemical outcome of reactions. frontiersin.orgresearchgate.net
Metal Coordination Chemistry
The study of how metal ions bind to ligands is central to coordination chemistry. Amino acids are classic examples of chelating ligands, typically coordinating to transition metals through both the nitrogen of the amino group and an oxygen of the carboxylate group. wikipedia.org This N,O-bidentate coordination forms a stable five-membered chelate ring. wikipedia.org
This compound features several potential coordination sites: the nitrogen and oxygen atoms of the formamido group, the carboxylate oxygens, and the oxygen atom of the furan ring. This allows for various binding modes. The primary and most stable mode would likely involve the N,O-bidentate chelation typical of amino acids. wikipedia.org Additionally, the furan ring's oxygen atom or the amide oxygen could coordinate to a metal center, potentially leading to the formation of polynuclear complexes or materials with unique structural motifs. nih.govsc.eduresearchgate.net The specific coordination mode would depend on the metal ion, the reaction conditions, and the presence of other ligands. For example, research on a different furan-containing amine derivative showed coordination of a zinc cation through the nitrogen atoms of both a triazole ring and an amino group, forming a tetrahedral coordination polyhedron. nih.gov
Bioorthogonal Chemistry Applications
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govresearchgate.net These reactions are crucial for labeling and studying biomolecules in their natural environment. The furan ring in this compound is a functional group that can participate in such reactions.
Click Chemistry Adaptations of the Furan Ring
"Click chemistry" describes a class of reactions that are rapid, efficient, and specific, making them ideal for biological applications. nih.govresearchgate.net The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example of a click reaction. The furan ring serves as an excellent diene that can react with a dienophile, such as a maleimide, to form a stable oxanorbornene adduct. mdpi.comtudelft.nl This furan/maleimide Diels-Alder (fmDA) reaction is highly efficient, atom-economical, and can often proceed under mild, non-catalytic conditions, making it suitable for biological systems. mdpi.com
The reactivity in these cycloadditions is influenced by the electronic properties of the substituents on both the furan and the dienophile. rsc.org While electron-donating groups on the furan enhance reactivity, recent studies have shown that even electron-poor furans, like furfural (B47365) derivatives, can undergo direct Diels-Alder reactions in aqueous media. tudelft.nl This expands the scope of furan-based click reactions for various applications.
| Furan Derivative | Dienophile | Conditions | Adduct Type | Reference |
| Furfural | N-Phenylmaleimide | Water, 100°C | Oxanorbornene | tudelft.nl |
| 5-Hydroxymethylfurfural (5-HMF) | N-Phenylmaleimide | Water, 100°C | Oxanorbornene | tudelft.nl |
| Furan | Maleimide | Various | Endo/Exo mixture | rsc.org |
| Bio-derived Furans | Maleimides | Solvent-free, non-catalytic | Oxanorbornene | mdpi.com |
This table presents examples of Diels-Alder reactions involving furan derivatives, illustrating the conditions and types of products formed.
Labeling Strategies for Biological Systems
The ability to attach fluorescent probes or other tags to biomolecules is essential for their visualization and study. nih.govnih.govresearchgate.net this compound, if incorporated into a peptide or protein, offers a versatile handle for site-specific labeling through its furan moiety. tcichemicals.com
Two primary strategies can be employed:
Diels-Alder Labeling : A probe molecule (e.g., a fluorophore) functionalized with a dienophile (like maleimide) can be covalently attached to the furan ring via the click reaction described above. This provides a stable and specific linkage. nih.gov
Oxidative Labeling : The furan ring can be considered a "caged" electrophile. tcichemicals.com Upon mild oxidation (e.g., using light and a photosensitizer), the furan is converted into a highly reactive intermediate, cis-2-butene-1,4-dial. tcichemicals.comresearchgate.net This electrophilic species can be trapped by various nucleophiles. For labeling purposes, a fluorescent probe containing a nucleophilic group, such as a hydrazine, can be used to form a stable, labeled conjugate. tcichemicals.com This method has been successfully used for the site-specific labeling of furan-containing peptides and oligonucleotides. tcichemicals.comnih.gov
| Labeling Strategy | Furan Role | Reaction Partner | Key Feature | Reference |
| Diels-Alder Cycloaddition | Diene | Dienophile-tagged probe (e.g., Maleimide-dye) | Bioorthogonal "click" reaction, stable adduct | mdpi.com, nih.gov |
| Furan Oxidation | Pro-electrophile | Nucleophilic probe (e.g., Hydrazine-dye) | Triggerable activation (e.g., by light) | tcichemicals.com, nih.gov |
This table summarizes the two main labeling strategies utilizing the furan moiety for bioconjugation.
Advanced Analytical Methodologies for Research Sample Analysis
Chromatographic Separation Techniques
Chromatography is indispensable for isolating the target compound from complex matrices, such as reaction mixtures or biological extracts. The choice of technique depends on the specific analytical goal, including purity assessment, analysis of volatile derivatives, or the separation of stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile, thermally labile compounds like 2-(Furan-3-ylformamido)propanoic acid. A reverse-phase HPLC (RP-HPLC) method is typically employed for purity assessment and to monitor the progress of its synthesis. pensoft.net This method separates compounds based on their hydrophobicity.
A typical RP-HPLC system would utilize a C18 stationary phase, which is a non-polar silica-based packing material. The mobile phase would consist of a polar solvent system, such as a gradient of acetonitrile (B52724) and water, often with a small percentage of an acid modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the carboxylic acid moiety. nih.gov Detection is commonly achieved using a UV-Vis detector, set to a wavelength where the furan (B31954) ring exhibits strong absorbance. This non-destructive technique allows for the quantification of the main compound relative to any impurities or unreacted starting materials.
Table 1: Illustrative HPLC Method Parameters and Retention Times
| Parameter | Condition |
|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Analyte | Hypothetical Retention Time (min) |
| Alanine (B10760859) (Starting Material) | 2.1 |
| Furan-3-carboxylic acid (Starting Material) | 4.5 |
| This compound | 8.3 |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to its high polarity and low volatility stemming from the carboxylic acid and amide groups, this compound is not suitable for direct GC analysis. lmaleidykla.lt To overcome this limitation, a chemical derivatization step is required to convert the non-volatile analyte into a thermally stable and volatile derivative.
A common derivatization method is silylation, which involves reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces the active hydrogen atoms on the carboxylic acid and amide groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility and reducing polarity. lmaleidykla.lt The resulting TMS-derivatized compound can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.govmdpi.com
Table 2: Derivatization for GC Analysis
| Compound | Structure | Amenability to GC |
|---|---|---|
| This compound | ![]() | Poor |
| TMS-derivative | Structure with -COOH and -NH- protons replaced by -Si(CH₃)₃ groups. | Excellent |
The structure of this compound contains a stereocenter at the alpha-carbon of the propanoic acid moiety, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). Since the biological activity of chiral molecules can differ significantly between enantiomers, it is crucial to determine the enantiomeric purity or enantiomeric excess (e.e.) of a research sample. chromatographytoday.com
Chiral chromatography is the definitive method for separating and quantifying enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. For N-protected amino acids, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and macrocyclic glycopeptide phases have proven effective. phenomenex.comsigmaaldrich.com The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
Table 3: Representative Chiral HPLC Separation Data
| Parameter | Condition |
|---|---|
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Lux Cellulose-1) |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 220 nm |
| Enantiomer | Hypothetical Retention Time (min) |
| (R)-2-(Furan-3-ylformamido)propanoic acid | 10.4 |
| (S)-2-(Furan-3-ylformamido)propanoic acid | 12.1 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule, serving as a powerful tool for confirming its identity. mdpi.comresearchgate.net For this compound (C₈H₉NO₄), HRMS can distinguish its molecular formula from other potential formulas that might have the same nominal mass. The analysis is typically performed on the protonated molecule, [M+H]⁺, generated by a soft ionization technique like Electrospray Ionization (ESI).
Table 4: HRMS Data for [M+H]⁺ Ion
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₉NO₄ |
| Ion Formula | [C₈H₁₀NO₄]⁺ |
| Theoretical Exact Mass | 184.05998 u |
| Hypothetical Measured Mass | 184.06021 u |
| Mass Error | +1.25 ppm |
Tandem Mass Spectrometry (MS/MS) is an essential technique for structural elucidation. In an MS/MS experiment, ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.govunito.it
For the protonated this compound, fragmentation is expected to occur at the most labile bonds. Common fragmentation pathways for protonated amino acid derivatives include the neutral loss of water (H₂O) and carbon monoxide (CO), as well as cleavage of the amide bond. nih.gov The resulting fragment ions help to confirm the connectivity of the furan, formyl, and propanoic acid moieties.
Table 5: Plausible MS/MS Fragmentation of the [M+H]⁺ Ion (m/z 184.06)
| Fragment Ion (m/z) | Proposed Formula | Proposed Loss | Structural Interpretation |
|---|---|---|---|
| 166.05 | [C₈H₈NO₃]⁺ | H₂O | Loss of water from the carboxylic acid group |
| 138.05 | [C₇H₈NO₂]⁺ | H₂O + CO | Subsequent loss of carbon monoxide from the carboxylic acid |
| 95.02 | [C₅H₃O₂]⁺ | C₃H₇NO₂ (Alanine) | Cleavage of the amide C-N bond, formation of the furan-3-carbonyl ion |
| 88.04 | [C₃H₆NO₂]⁺ | C₅H₄O₂ | Cleavage of the amide C-N bond with charge retention on the alanine fragment |
Quantitative MS for Research Samples
Quantitative mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as a premier technique for the selective and sensitive determination of this compound in complex biological and chemical matrices. The high specificity of MS allows for the differentiation of the analyte from structurally similar compounds and endogenous matrix components, which is crucial for reliable quantification.
A typical quantitative LC-MS/MS method for this compound would involve meticulous optimization of both chromatographic and mass spectrometric parameters. Reversed-phase liquid chromatography is often the method of choice for separating moderately polar compounds like N-acyl amino acids. A C18 stationary phase with a gradient elution profile using a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) generally provides good peak shape and resolution.
For mass spectrometric detection, electrospray ionization (ESI) is a suitable technique for this class of compounds, and it can be operated in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ would be the precursor ion. In negative ion mode, the deprotonated molecule [M-H]⁻ would be selected. The choice between positive and negative mode depends on which provides better sensitivity and stability for the specific compound.
Tandem mass spectrometry (MS/MS) is employed for its high selectivity and signal-to-noise ratio. This is achieved through multiple reaction monitoring (MRM), where the precursor ion is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. The fragmentation pattern of this compound would be predicted to involve characteristic losses, such as the cleavage of the amide bond or fragmentation of the furan ring.
Hypothetical MRM transitions for this compound (Molecular Weight: 183.16 g/mol ) are presented in the table below. These transitions would need to be empirically determined and optimized.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| 184.06 ( [M+H]⁺ ) | 95.02 | 15 | Positive |
| 184.06 ( [M+H]⁺ ) | 166.05 | 10 | Positive |
| 182.04 ( [M-H]⁻ ) | 138.05 | 20 | Negative |
| 182.04 ( [M-H]⁻ ) | 94.02 | 25 | Negative |
Detailed Research Findings:
While specific quantitative MS data for this compound is not extensively available in the public domain, research on structurally similar compounds, such as N-furoyl amino acids and other furan derivatives, provides a strong basis for method development. For instance, studies on the quantification of Nε-(2-Furoylmethyl)-L-lysine (furosine) in food matrices have demonstrated the successful application of stable isotope dilution assays coupled with LC-MS/MS for accurate quantification. nih.gov This approach, which involves using a stable isotope-labeled internal standard, is considered the gold standard for quantitative mass spectrometry as it effectively corrects for matrix effects and variations in instrument response.
Similarly, the analysis of furan fatty acids in biological samples has been achieved with high sensitivity using UPLC-ESI/MS/MS. nih.gov These studies often employ derivatization techniques to enhance ionization efficiency and chromatographic retention. While derivatization may not be strictly necessary for this compound, it remains an option to improve detection limits if required.
The fragmentation of N-acyl glycines has also been studied, revealing characteristic product ions resulting from the cleavage of the acyl group and the glycine (B1666218) backbone. researchgate.net This knowledge can be extrapolated to predict the fragmentation behavior of this compound, aiding in the selection of optimal MRM transitions.
Spectrophotometric Quantification in Research Matrices
Spectrophotometric methods, including UV-Vis and fluorescence spectroscopy, offer simpler, more accessible, and often non-destructive alternatives for the quantification of analytes in research samples. These techniques are based on the principle of light absorption and emission by the molecule of interest.
UV-Vis spectroscopy is a valuable tool for the quantification of compounds containing chromophores—functional groups that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The furan ring and the amide bond in this compound constitute a chromophoric system that is expected to exhibit characteristic UV absorption.
The basis of quantitative UV-Vis spectroscopy is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To quantify this compound, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).
The λmax for this compound is anticipated to be in the UV region, likely influenced by the furan-3-carboxamide (B1318973) moiety. For comparison, furan itself exhibits a UV absorption maximum at approximately 208 nm. nist.gov Furoic acid and its derivatives also absorb in the UV range. For instance, 2-furoic acid has an absorption maximum around 243 nm. acs.org The presence of the amide linkage and the propanoic acid side chain will likely cause a slight shift in the λmax.
The table below presents hypothetical UV-Vis absorption data for this compound in a common solvent like ethanol. This data is illustrative and would need to be determined experimentally.
| Concentration (µg/mL) | Absorbance at λmax (e.g., 255 nm) |
| 1 | 0.152 |
| 5 | 0.760 |
| 10 | 1.518 |
| 15 | 2.275 |
| 20 | 3.032 |
Detailed Research Findings:
While direct UV-Vis spectra for this compound are not readily found in the literature, data for related structures provide valuable insights. Furan-3-carboxamide, a core component of the target molecule, is a known compound, and its UV absorption properties would be the primary determinant of the UV-Vis spectrum of this compound. nih.gov Research on other furan derivatives often utilizes UV-Vis spectroscopy for quantification and characterization. mdpi.com The solvent used can also influence the λmax and molar absorptivity, a factor that must be controlled for in quantitative measurements. researchgate.net
Fluorescence spectroscopy is an even more sensitive technique than UV-Vis absorption spectroscopy and is applicable to molecules that fluoresce, i.e., those that emit light after being excited by light of a shorter wavelength. The presence of a conjugated system, such as the furan ring, can sometimes impart fluorescent properties to a molecule.
For a compound to be fluorescent, it must possess a rigid, planar structure and an extensive system of conjugated double bonds. While the furan ring itself is not strongly fluorescent, its combination with other functional groups can sometimes lead to fluorescence. tandfonline.com The fluorescence properties of this compound would need to be experimentally determined. If the compound is found to be fluorescent, a quantitative method can be developed. This would involve determining the optimal excitation and emission wavelengths and constructing a calibration curve by plotting fluorescence intensity versus concentration.
The following table provides a hypothetical example of fluorescence data that could be obtained for this compound, assuming it exhibits fluorescent properties.
| Concentration (ng/mL) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Intensity (Arbitrary Units) |
| 10 | 280 | 350 | 50 |
| 50 | 280 | 350 | 250 |
| 100 | 280 | 350 | 500 |
| 200 | 280 | 350 | 1000 |
| 400 | 280 | 350 | 2000 |
Detailed Research Findings:
If this compound is not naturally fluorescent, derivatization with a fluorescent tag could be employed. This involves reacting the carboxylic acid or a potential primary amine (if the amide were hydrolyzed) with a fluorogenic reagent. This approach has been used for the analysis of optically active carboxylic acids. nih.gov
Future Research Directions and Translational Perspectives Preclinical Focus
Design of Next-Generation Furan-Amide Scaffolds
The evolution of 2-(Furan-3-ylformamido)propanoic acid into next-generation therapeutic candidates hinges on strategic structural modifications. The furan (B31954) scaffold is a versatile nucleus for creating novel derivatives with enhanced biological activity. ijabbr.comijabbr.com Drawing inspiration from successful modifications of other furan-containing compounds, researchers can systematically alter the core structure to optimize potency, selectivity, and pharmacokinetic properties. ijabbr.com Strategies often involve active skeleton splicing and structural optimization to identify key pharmacophores. nih.gov
Key design strategies include:
Substitution on the Furan Ring: Introducing various functional groups at the C2, C4, and C5 positions of the furan ring can significantly influence electronic properties and steric interactions with biological targets.
Modification of the Propanoic Acid Side Chain: Altering the length, branching, or stereochemistry of the propanoic acid moiety can impact binding affinity and metabolic stability. Replacing it with other acidic bioisosteres or different functional groups could also lead to novel activities.
Amide Bond Analogues: Replacing the central amide bond with more stable or conformationally restricted linkers (e.g., esters, sulfonamides, or reversed amides) can improve bioavailability and fine-tune the molecule's three-dimensional shape.
Hybrid Molecule Design: Fusing the furan-amide scaffold with other known pharmacologically active motifs could generate hybrid compounds with dual or synergistic modes of action. For instance, incorporating a benzamide (B126) motif has been successful in developing 2,5-disubstituted furan derivatives to overcome multidrug resistance. nih.govdntb.gov.ua
Table 1: Strategies for Next-Generation Scaffold Design
| Design Strategy | Rationale | Potential Outcome | Example from Furan Literature |
|---|---|---|---|
| Ring Substitution | Modulate electronics and steric hindrance. | Enhanced target binding and selectivity. | Synthesis of 2,5-disubstituted furan derivatives. nih.gov |
| Side-Chain Modification | Improve pharmacokinetic properties (ADME). | Increased metabolic stability and bioavailability. | Creation of 3-Aryl-3-(furan-2-yl) propanoic acid derivatives. mdpi.com |
| Bioisosteric Replacement | Alter physicochemical properties while retaining activity. | Improved solubility and cell permeability. | General strategy in medicinal chemistry. |
| Molecular Hybridization | Combine pharmacophores for multi-target effects. | Synergistic efficacy or novel mechanisms of action. | Furan derivatives featuring a benzamide motif. nih.gov |
Exploration of Novel Biological Targets (In Vitro)
The furan nucleus is present in numerous compounds with a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. ijabbr.comijabbr.com This suggests that derivatives of this compound could interact with a diverse range of biological targets. A crucial future direction is the systematic in vitro screening of a library of these novel analogues against various targets to uncover new therapeutic applications.
Potential areas for exploration include:
Antiproliferative Activity: Screening against a panel of human cancer cell lines, such as hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT116), and breast adenocarcinoma (MCF-7), is a promising avenue. rsc.org
Antimicrobial Activity: Given that many furan derivatives exhibit antimicrobial properties, new compounds should be tested against clinically relevant bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans. ijabbr.commdpi.comnih.gov
Enzyme Inhibition: Many drugs exert their effects by inhibiting specific enzymes. A library of furan-amide compounds could be screened against panels of kinases, proteases, or metabolic enzymes relevant to various diseases.
Receptor Modulation: The furan scaffold has a strong affinity for a range of receptors. ijabbr.com Investigating the interaction of new derivatives with G-protein coupled receptors (GPCRs) or nuclear receptors could reveal novel signaling pathways that can be modulated.
Ion Channel Blockade: Exploring the effects of these compounds on various ion channels could lead to applications in neuroscience or cardiovascular medicine.
P-glycoprotein (P-gp) Inhibition: Some furan derivatives have been shown to inhibit drug efflux pumps like P-gp, which are responsible for multidrug resistance (MDR) in cancer cells. nih.govresearchgate.net This represents a significant translational opportunity.
Table 2: Potential In Vitro Biological Targets and Assays
| Target Class | Specific Example | Relevant In Vitro Assay | Therapeutic Area |
|---|---|---|---|
| Cancer Cells | MCF-7, HepG-2, HCT116 | MTT or SRB cytotoxicity assays. rsc.org | Oncology |
| Microbes | E. coli, S. aureus | Minimum Inhibitory Concentration (MIC) determination. ijabbr.comnih.gov | Infectious Disease |
| Drug Efflux Pumps | P-glycoprotein (P-gp) | Rhodamine 123 accumulation assay. researchgate.net | Oncology (MDR) |
| Enzymes | Kinases, Proteases | Enzyme activity assays (e.g., FRET, ELISA). | Multiple |
| Receptors | GPCRs | Radioligand binding assays, functional assays (cAMP). | Multiple |
Advanced Computational Modeling and AI-Driven Drug Discovery Initiatives
Virtual Screening: AI algorithms can rapidly screen millions of virtual compounds derived from the furan-amide scaffold against structural models of biological targets, prioritizing candidates for synthesis. patsnap.com This can be enhanced by combining AI with traditional methods like molecular docking. patsnap.com
Quantitative Structure-Activity Relationship (QSAR): Machine learning models can be trained on experimental data from an initial set of synthesized compounds to predict the biological activity of new, unsynthesized derivatives.
De Novo Drug Design: Generative models, such as generative adversarial networks (GANs) and autoencoders, can be employed to design entirely new furan-amide molecules with desirable physicochemical and biological properties. patsnap.combohrium.com
ADMET Prediction: AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds early in the discovery process, reducing late-stage failures. nih.gov
Quantum Mechanical Calculations: Density Functional Theory (DFT) studies can provide insights into the electronic properties of novel derivatives, helping to rationalize their observed biological activities and guide future design. rsc.org
Table 3: Computational and AI Tools in Furan-Amide Research
| Technique | Application | Expected Output |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity to a target protein. | Ranked list of compounds based on predicted binding energy. researchgate.net |
| Deep Learning (DNNs) | Predict molecular properties and screen virtual libraries. patsnap.comnih.gov | Prioritized "hit" compounds for synthesis and testing. |
| Generative Models (GANs) | Design novel molecules with optimized properties. patsnap.com | New chemical structures not present in existing databases. |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of the ligand-protein complex. | Information on binding stability and conformational changes. |
| Density Functional Theory (DFT) | Analyze electronic structure and reactivity. rsc.org | Correlation of electronic properties with biological activity. |
Development of Furan-Containing Materials for Research Tools
Beyond direct therapeutic applications, the unique chemical structure of furan-amides can be leveraged to create novel materials for use as research tools. The furan ring is a valuable building block for organic semiconducting materials and advanced polymers. rsc.org By functionalizing the this compound scaffold, new materials with tailored properties can be developed.
Potential applications include:
Functionalized Polymers: Incorporating the furan-amide moiety into polymer chains could lead to the development of novel poly(ester amide)s (PEAs). rsc.org These materials could have unique thermal and mechanical properties, making them suitable as biocompatible coatings for cell culture plates or as matrices for 3D cell culture.
Affinity Chromatography Supports: Immobilizing furan-amide derivatives onto a solid support could create new affinity chromatography resins. These could be used to purify target proteins that bind to this class of compounds, facilitating proteomics and structural biology research.
Fluorescent Probes: By conjugating the furan-amide scaffold with a fluorophore, researchers could develop molecular probes to visualize biological processes. These probes could be designed to bind to a specific target, allowing for its localization and tracking within living cells.
Surface Coatings for Biosensors: Furan-containing polymers can be used to create functional surface coatings. Applying these to biosensor chips could enhance the detection of specific biomolecules that interact with the furan-amide structure.
Table 4: Furan-Containing Materials for Research Applications
| Material Type | Potential Application | Underlying Principle |
|---|---|---|
| Furan-based Poly(ester amide)s | Biocompatible scaffolds for tissue engineering. | Polymerization of furan-containing monomers. rsc.org |
| Immobilized Ligands | Affinity purification of target proteins. | Covalent attachment of the furan-amide to a solid support. |
| Molecular Probes | Fluorescence imaging of cellular targets. | Conjugation with a fluorescent reporter group. |
| Semiconducting Films | Organic electronics and biosensors. | Utilization of the electronic properties of the furan ring. rsc.org |
Collaborative Opportunities in Interdisciplinary Research
Maximizing the therapeutic potential of this compound and its derivatives will require a highly collaborative, interdisciplinary approach. The complexity of modern drug discovery necessitates the integration of expertise from diverse scientific fields. researchgate.netnih.gov
Key collaborative opportunities include:
Medicinal Chemists and Computational Scientists: Chemists can synthesize the compounds prioritized by AI and computational models, while the experimental results provide crucial feedback to refine the predictive models. bohrium.com This iterative cycle accelerates the design-make-test-analyze loop.
Synthetic Chemists and Materials Scientists: Collaboration between these fields can translate novel furan-amide molecules into functional materials, such as the polymers and surface coatings described previously. rsc.org
Biologists and Pharmacologists: Close interaction is essential for designing relevant in vitro and in vivo experiments to accurately assess the biological activity, mechanism of action, and therapeutic potential of the synthesized compounds.
Structural Biologists and Molecular Modelers: Determining the crystal structure of a furan-amide derivative bound to its biological target can provide invaluable atomic-level insights, which can then be used by modelers to design next-generation compounds with improved affinity and selectivity.
Academic Labs and Industry Partners: Partnering with pharmaceutical or biotechnology companies can provide access to high-throughput screening facilities, specialized expertise in drug development, and a clear pathway for the clinical translation of promising lead compounds.
By fostering these synergistic collaborations, the research community can effectively navigate the path from a promising chemical scaffold to a validated preclinical candidate with the potential for future therapeutic impact.
Q & A
How can researchers optimize the synthesis of 2-(Furan-3-ylformamido)propanoic acid to improve yield and purity?
To optimize synthesis, adjust reaction parameters such as temperature (typically 50–80°C for similar derivatives), reaction time (monitored via TLC), and reagent concentrations (e.g., molar ratios of furan-3-carboxylic acid to amine precursors). Techniques like thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking reaction progress and verifying product purity. For example, highlights the importance of optimizing these parameters to reduce byproducts and enhance yield .
What analytical techniques are recommended for confirming the structural integrity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm proton environments and connectivity, particularly for distinguishing the furan ring and amide group .
- High-Performance Liquid Chromatography (HPLC) : For assessing purity and resolving stereoisomers (if applicable) .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
emphasizes NMR and TLC for routine monitoring, while advanced studies may require chiral HPLC to resolve stereochemical ambiguities .
How does the stereochemistry of this compound influence its biological interactions?
The stereochemistry at the α-carbon adjacent to the amide group can significantly alter binding affinities to biological targets. For instance, notes that stereoisomers of similar compounds exhibit divergent interactions with enzymes like carboxypeptidase B, impacting metabolic pathway modulation. Researchers should use chiral synthesis or resolution techniques (e.g., chiral HPLC) to isolate enantiomers and compare their bioactivity .
What are the common chemical reactions that this compound undergoes, and how are reaction conditions optimized?
The compound can undergo:
- Oxidation : Using reagents like KMnO₄ to modify the furan ring (pH-dependent; requires acidic conditions) .
- Amide Hydrolysis : Under strong acidic (HCl) or basic (NaOH) conditions to yield free amino acids.
- Substitution Reactions : Nucleophilic attack at the amide carbonyl group, facilitated by polar aprotic solvents (e.g., DMF).
and highlight the need to control pH and solvent choice to direct reaction pathways .
What methodological approaches are used to assess the biological activity of this compound?
- Enzyme Inhibition Assays : Measure IC₅₀ values against targets like carboxypeptidase B using fluorogenic substrates .
- Cellular Uptake Studies : Radiolabel the compound to track gastrointestinal absorption ( notes high absorption potential due to its amino acid-like structure) .
- Molecular Docking : Predict binding modes with proteins (e.g., metabolic enzymes) using software like AutoDock .
How should researchers address contradictions in reported biological activities of this compound?
Contradictions may arise from:
- Purity Issues : Impurities from suboptimal synthesis (e.g., unreacted starting materials) can skew results. Use HPLC-MS for batch validation .
- Stereochemical Variability : Enantiomers may exhibit opposing activities. Compare isolated stereoisomers in assays .
- Experimental Conditions : Variations in assay pH, temperature, or cell lines can alter outcomes. Standardize protocols across studies .
What strategies are employed to study the structure-activity relationships (SAR) of this compound derivatives?
- Analog Synthesis : Modify the furan ring (e.g., halogenation) or replace the amide with ester groups.
- Pharmacophore Mapping : Identify critical functional groups (e.g., the carboxylic acid moiety) via comparative bioactivity studies.
demonstrates how quinazoline derivatives with similar backbones are tailored for specific enzyme interactions .
What are the stability considerations for this compound under various experimental conditions?
- pH Sensitivity : The compound may degrade in strongly acidic/basic conditions. Store in neutral buffers (pH 6–8) .
- Thermal Stability : Avoid prolonged heating above 60°C to prevent decomposition ( notes a predicted melting point of 147.6°C) .
- Light Sensitivity : Store in amber vials if photodegradation is observed.
How can the metabolic pathways involving this compound be elucidated?
- Isotopic Labeling : Use ¹⁴C-labeled compounds to trace metabolic products in vivo.
- Enzyme Profiling : Incubate with liver microsomes to identify phase I/II metabolism (e.g., oxidation, conjugation).
suggests its amino acid structure may integrate into peptide synthesis pathways .
What advanced computational methods are used to predict the interactions of this compound with biological targets?
- Molecular Dynamics (MD) Simulations : Study binding stability in aqueous environments.
- Quantum Mechanical Calculations : Analyze electron distribution in the furan ring for reactivity predictions.
While not explicitly detailed in the evidence, these methods are standard for derivatives with complex heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

